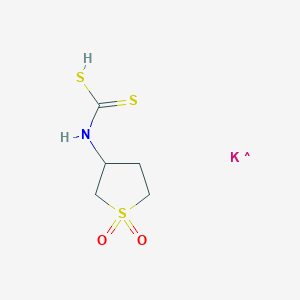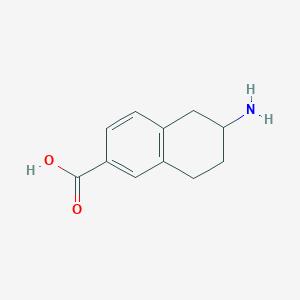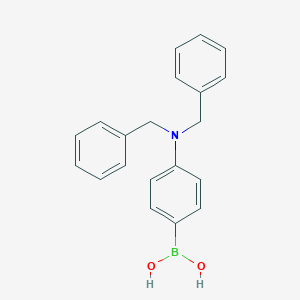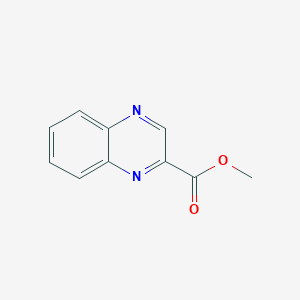
Methyl quinoxaline-2-carboxylate
描述
Methyl quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
作用机制
Target of Action
Methyl quinoxaline-2-carboxylate is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, leading to a range of biological effects . For example, some quinoxaline derivatives have been found to inhibit the binding of Mycobacterium tuberculosis , suggesting potential antimicrobial activity
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities
Result of Action
Quinoxaline derivatives have been reported to exhibit a range of biological effects, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities
生化分析
Biochemical Properties
Methyl quinoxaline-2-carboxylate has been found to interact with various biomolecules. For instance, it has shown inhibition activity against infected cells
Cellular Effects
Some studies suggest that quinoxaline derivatives, which include this compound, can cause morphological changes in cells, increase reactive oxygen species, and inhibit certain cellular activities
Molecular Mechanism
It is known that quinoxaline derivatives can have diverse therapeutic uses and have become crucial components in drugs used to treat various conditions
Metabolic Pathways
While it is known that quinoxaline derivatives can have diverse therapeutic uses
准备方法
Synthetic Routes and Reaction Conditions
Methyl quinoxaline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and esterification . Another method includes the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent . These reactions typically require mild to moderate conditions, such as room temperature to 80°C, and can be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as phosphate-based fertilizers, has been explored to enhance the reaction rate and reduce environmental impact .
化学反应分析
Types of Reactions
Methyl quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxylate 1,4-dioxide derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary but generally involve temperatures ranging from room temperature to 100°C and may require solvents like ethanol or acetonitrile .
Major Products
Major products formed from these reactions include quinoxaline-2-carboxylic acid, quinoxaline-2-carboxylate 1,4-dioxide, and various substituted quinoxaline derivatives .
科学研究应用
Methyl quinoxaline-2-carboxylate has a wide range of scientific research applications:
相似化合物的比较
Methyl quinoxaline-2-carboxylate can be compared with other similar compounds, such as quinoline, quinazoline, and cinnoline . These compounds share a similar fused ring structure but differ in their functional groups and biological activities . For example:
Quinoline: Known for its antimalarial properties.
Quinazoline: Used in the development of anticancer drugs.
Cinnoline: Studied for its potential as an antimicrobial agent.
This compound is unique due to its versatile applications and the ease with which it can be modified to produce a wide range of derivatives .
属性
IUPAC Name |
methyl quinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBLDOVCGAWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333043 | |
| Record name | Methyl quinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865-11-8 | |
| Record name | Methyl quinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


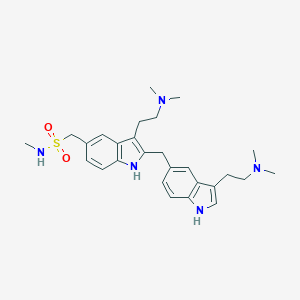
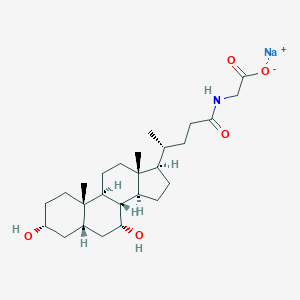
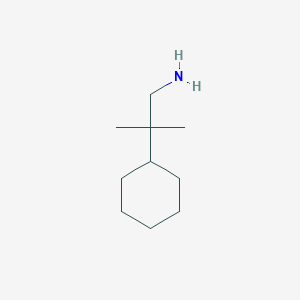

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

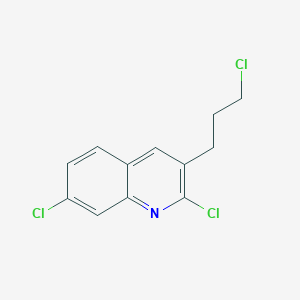
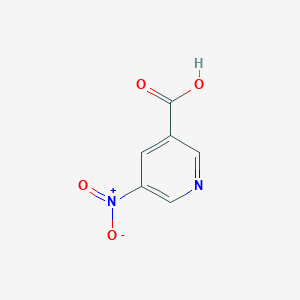
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)

![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
